Phosphonic acid, dipentyl ester

Description

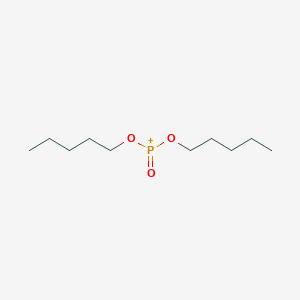

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxo(dipentoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3P/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJARCRSLONVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO[P+](=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939391 | |

| Record name | Oxo[bis(pentyloxy)]phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-17-2 | |

| Record name | Oxo[bis(pentyloxy)]phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of Phosphonic Acid, Dipentyl Ester

Established Synthetic Pathways for Dialkyl Phosphonates

The formation of the robust carbon-phosphorus (C-P) bond is central to the synthesis of phosphonates. Two classical, time-honored methods form the bedrock of dialkyl phosphonate (B1237965) synthesis, including the dipentyl ester.

The Michaelis-Arbuzov reaction stands as the most prominent and widely utilized method for preparing dialkyl phosphonates. wikipedia.org Discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602), such as tripentyl phosphite, with an alkyl halide. wikipedia.orgnih.gov The reaction is typically initiated by heating and proceeds via the Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a quasiphosphonium salt intermediate. organic-chemistry.org This intermediate then undergoes dealkylation by the halide anion to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org The versatility and reliability of this reaction have made it a cornerstone in organophosphorus synthesis.

Another fundamental approach is the Michaelis-Becker reaction . This method involves the deprotonation of a dialkyl phosphite (also known as a dialkyl H-phosphonate), such as dipentyl phosphonate itself, using a base like potassium tert-butoxide to form a phosphite anion. wikipedia.org This potent nucleophile is then reacted with an alkyl halide to form the C-P bond. wikipedia.org This pathway is particularly useful for introducing a variety of alkyl groups onto the phosphorus atom.

Table 1: Comparison of Established Synthetic Pathways

| Reaction | Reactants | General Conditions | Key Feature |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Thermal (Heating, often 120-160 °C) wikipedia.org | Forms C(sp³)–P bond from trivalent phosphorus. |

| Michaelis-Becker | Dialkyl H-phosphonate + Base + Alkyl halide | Base-mediated (e.g., KOtBu, NaH) wikipedia.org | Utilizes a pre-formed H-phosphonate as the phosphorus source. |

Novel Approaches to the Synthesis of Phosphonic Acid, Dipentyl Ester

Modern synthetic chemistry has introduced more sophisticated and often milder methods for C-P bond formation, which are applicable to the synthesis of this compound.

The Hirao reaction represents a significant advancement, enabling the formation of C(sp²)-P bonds through palladium-catalyzed cross-coupling. wikipedia.org This reaction typically couples a dialkyl H-phosphonate with an aryl or vinyl halide in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base. nih.govnih.gov While the classic Hirao reaction produces aryl or vinyl phosphonates, its principles have expanded the toolbox for phosphonate synthesis, offering pathways that are inaccessible through traditional methods. ingentaconnect.com

Another innovative strategy is the direct, one-step synthesis from alcohols. For instance, diphenyl alkylphosphonates can be prepared by heating triphenyl phosphite with a higher primary alcohol (C₅ and above) in the presence of a halide catalyst like sodium iodide. acs.org This method proceeds through an alkyldiphenyl phosphite intermediate which then rearranges to the phosphonate. acs.org A related, environmentally conscious approach is the alcohol-based Michaelis-Arbuzov reaction , which uses an alcohol and a catalytic amount of an iodide source, avoiding the stoichiometric use of alkyl halides. rsc.org

Table 2: Overview of Novel Synthetic Approaches

| Reaction | Reactants | Catalyst/Reagent | Bond Formed |

|---|---|---|---|

| Hirao Reaction | Dialkyl H-phosphonate + Aryl/Vinyl Halide | Palladium catalyst (e.g., Pd(OAc)₂) + Base nih.govnih.gov | C(sp²)–P |

| Alcohol-Phosphite Reaction | Triphenyl phosphite + Alcohol | Halide catalyst (e.g., NaI) acs.org | C(sp³)–P |

| Alcohol-Based Michaelis-Arbuzov | Trialkyl phosphite + Alcohol | Iodide catalyst (e.g., n-Bu₄NI) rsc.org | C(sp³)–P |

Reactivity Profiles and Derivatization Reactions of the Phosphonyl Group

The phosphonyl group (P=O) in this compound governs its chemical reactivity, allowing for several important transformations and derivatizations.

Hydrolysis: The most fundamental reaction is the hydrolysis of the ester groups to yield the corresponding phosphonic acid. This is typically achieved by refluxing the dialkyl phosphonate with a strong concentrated acid, such as hydrochloric acid (HCl). nih.govbeilstein-journals.org This process cleaves the P-O-C ester linkages, replacing the pentoxy groups with hydroxyl groups. Basic conditions using reagents like NaOH are generally not suitable for complete hydrolysis to the phosphonic acid, as they tend to stop at the mono-ester stage. beilstein-journals.org

Transesterification: The pentyl groups of the ester can be exchanged with other alkyl or aryl groups in a transesterification reaction. This can be accomplished by reacting the dipentyl phosphonate with a different alcohol in the presence of a catalyst, such as the corresponding sodium alkoxide. google.com This method is valuable for creating mixed phosphonate esters, where the two ester groups are different. google.comnih.gov

Conversion to Reactive Intermediates: For further synthesis, dipentyl phosphonate can be converted into more reactive intermediates. A key derivatization is its reaction with a chlorinating agent, such as oxalyl chloride or phosphorus pentachloride (PCl₅), to form a phosphonochloridate. mdpi.comnih.gov These intermediates are highly susceptible to nucleophilic attack and are widely used to synthesize phosphonamidates (by reaction with amines) and mixed esters (by reaction with alcohols). mdpi.comnih.gov

Table 3: Key Derivatization Reactions of Dialkyl Phosphonates

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Hydrolysis | Conc. HCl, Reflux beilstein-journals.org | Phosphonic Acid |

| Transesterification | Alcohol, Na-alkoxide catalyst google.com | Mixed Phosphonate Ester |

| Chlorination | Oxalyl chloride or PCl₅ mdpi.comnih.gov | Phosphonochloridate |

Mechanistic Aspects of this compound in Organic Transformations

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for controlling reaction outcomes.

Mechanism of the Michaelis-Arbuzov Reaction: This reaction proceeds through a well-established two-step mechanism. organic-chemistry.org

Nucleophilic Attack: The reaction initiates with the Sₙ2 attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step forms a tetracoordinate phosphonium (B103445) salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ester's α-carbons in a second Sₙ2 reaction. This cleaves the C-O bond, resulting in the formation of the stable pentavalent phosphonate and a new alkyl halide molecule. wikipedia.orgresearchgate.net

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis of dialkyl phosphonates under acidic conditions generally follows a pathway involving activation of the phosphonyl group. nih.gov The phosphoryl oxygen is first protonated by the strong acid, which significantly increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. beilstein-journals.org The subsequent steps involve the elimination of an alcohol molecule (pentanol). This sequence is repeated to cleave the second ester group, ultimately yielding the phosphonic acid. nih.govbeilstein-journals.org The precise mechanism can vary, with some esters hydrolyzing via P-O bond cleavage (AAc2) and others via C-O bond cleavage (AAl1), depending on the nature of the alkyl group. nih.gov

Mechanism of the Hirao Reaction: The palladium-catalyzed Hirao reaction operates via a catalytic cycle common to many cross-coupling reactions. nih.govresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide or vinyl-halide bond, forming a Pd(II) intermediate. wikipedia.org

Ligand Exchange: The dialkyl H-phosphonate coordinates to the palladium center, typically after deprotonation by a base, replacing the halide ligand. nih.govresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the desired aryl- or vinylphosphonate (B8674324) product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. wikipedia.orgnih.gov

Catalytic Science Applications of Phosphonic Acid, Dipentyl Ester

Role as an External Donor in Ziegler-Natta Polymerization Catalysis

The use of external donors is a cornerstone in modern Ziegler-Natta catalysis, allowing for precise control over the polymerization process and the final properties of the polymer. While a wide array of compounds has been investigated for this purpose, the specific effects of phosphonic acid, dipentyl ester are an area of growing interest.

Influence on Stereospecificity and Tacticity in Polypropylene (B1209903) Synthesis

External donors play a critical role in determining the stereochemical outcome of polypropylene polymerization, directly impacting the material's final properties such as crystallinity and melting point. The primary function of an external donor is to selectively poison or modify the non-stereospecific active sites on the Ziegler-Natta catalyst surface, thereby enhancing the formation of highly isotactic polypropylene. The interaction between the external donor and the catalyst's active centers is crucial for achieving high stereoregularity.

Impact on Polymerization Kinetics and Active Site Control

However, the relationship is not always straightforward. In some cases, the interaction of the external donor can also lead to a transformation of aspecific sites into isospecific ones, potentially increasing the rate of polymerization at the desired active centers. tum.de The concentration of the external donor is a critical parameter; an optimal concentration is required to achieve a balance between high stereospecificity and acceptable polymerization activity. Excessive amounts of the donor can lead to a significant drop in catalyst productivity due to the deactivation of a large fraction of the active sites. beilstein-journals.orgkent.ac.uk The specific impact of this compound on the polymerization kinetics would depend on its binding affinity to the different types of active sites present on the catalyst surface.

Modulation of Polymer Molecular Weight Distribution

The molecular weight and molecular weight distribution (MWD) of polypropylene are critical parameters that dictate its processing behavior and mechanical properties. External donors can influence these properties by affecting the rates of chain transfer and termination reactions relative to the rate of chain propagation.

Generally, external donors can lead to a narrowing or broadening of the MWD depending on their interaction with the diverse active sites of the heterogeneous Ziegler-Natta catalyst. nih.gov By selectively deactivating certain types of active sites, an external donor can produce a more uniform polymer with a narrower MWD. Conversely, if the donor interacts differently with various active sites, it could lead to a broader MWD. The specific influence of this compound on the molecular weight distribution of polypropylene has not been extensively reported, but it is anticipated to follow the general trends observed for other Lewis base external donors.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The utility of phosphonate (B1237965) compounds extends beyond their role as external donors in polymerization. The phosphorus center and the associated oxygen atoms provide potential coordination sites for metal ions, making them viable ligands in both homogeneous and heterogeneous catalysis. organic-chemistry.orgwikipedia.org Phosphine (B1218219) ligands have a well-established and crucial role in transition-metal catalysis, influencing the stability, activity, and selectivity of the catalyst. frontiersin.org While secondary phosphine oxides have been explored as pre-ligands, the direct use of phosphonic acid esters like the dipentyl ester as primary ligands is a less explored area. mostwiedzy.plnih.gov

In homogeneous catalysis , this compound could potentially coordinate to a metal center, influencing its electronic properties and steric environment. This could be advantageous in reactions such as cross-coupling, hydroformylation, and hydrogenation. wikipedia.org The development of new ligand structures is a continuous effort to enhance the performance of homogeneous catalysts.

In heterogeneous catalysis , this compound could be anchored to a solid support, and the phosphonate group could then act as a binding site for a catalytically active metal species. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. organic-chemistry.org Metal-based catalysts containing phosphonate moieties have shown promise in various organic transformations. organic-chemistry.org

Catalytic Performance in Specific Organic Reactions

While the primary focus has been on its potential role in polymerization, this compound (in the form of its precursor, dipentyl phosphite) has been utilized as a reactant in specific catalytic organic reactions.

Advanced Materials Science and Engineering Applications

Integration into Polymeric Systems for Enhanced Performance

The incorporation of phosphonic acid, dipentyl ester, particularly as phenyl-phosphonic acid dipentyl ester, into polymeric systems has demonstrated significant potential for enhancing material properties. Its application as a co-catalyst component in polymerization processes has been a key area of research, yielding notable improvements in the processability and performance of polymers like polypropylene (B1209903).

Role in Modifying Polymer Melt Flow Rheology

The ability to precisely control the MFR is a significant advantage in tailoring polypropylene for various applications, from injection molding of intricate parts to the production of fine fibers. The use of phenyl-phosphonic acid dipentyl ester provides a convenient and effective method to achieve these desired flow characteristics.

Table 1: Illustrative Impact of Phenyl-Phosphonic Acid Dipentyl Ester on Polypropylene Melt Flow Rate

| Catalyst System | External Donor | Melt Flow Rate (g/10 min) |

| Standard Ziegler-Natta | Dicyclopentyldimethoxysilane (Donor-D) | X |

| Modified Ziegler-Natta | Donor-D + Phenyl-phosphonic acid dipentyl ester | 3X - 5X |

Note: 'X' represents the baseline MFR. The data is illustrative of the reported three to five-fold increase.

Contributions to Thermal and Mechanical Properties of Polymers

While increasing the melt flow rate is beneficial for processing, it is crucial that the mechanical and thermal integrity of the polymer is not compromised. Studies have indicated that the inclusion of phenyl-phosphonic acid dipentyl ester in the catalyst system, in conjunction with an alkoxysilane, results in polypropylene with high isotacticity. researchgate.netresearchgate.net High isotacticity is a key factor in achieving a high degree of crystallinity, which in turn imparts superior stiffness, tensile strength, and thermal stability to the material.

The lamella thickness of the polypropylene produced with this mixed donor system has been found to be comparable to that produced with standard donors, further contributing to the retention of good thermal properties. researchgate.net This unique combination of high melt flow and high isotacticity allows for the production of polypropylene that is not only easy to process but also possesses the robust mechanical and thermal characteristics required for demanding applications. For instance, such materials are well-suited for automotive components, durable consumer goods, and high-performance packaging.

Table 2: Effect of Phenyl-Phosphonic Acid Dipentyl Ester on Polypropylene Properties

| Property | Polypropylene with Standard Donor | Polypropylene with Mixed Donor (including Phenyl-phosphonic acid dipentyl ester) |

| Melt Flow Rate | Standard | High |

| Isotacticity | High | High |

| Tensile Strength | Good | Maintained/Good |

| Flexural Modulus | Good | Maintained/Good |

| Thermal Stability | Good | Maintained/Good |

Applications in Lubricant Formulation and Tribology Research

This compound, also known as diamyl amylphosphonate (DAAP), has been identified as a promising ashless anti-wear and anti-friction additive for lubricant compositions. nih.gov There is a growing trend in the lubricant industry to move away from metal-containing additives, such as zinc dialkyldithiophosphates (ZDDP), to mitigate their potential negative impact on vehicle emission after-treatment systems.

Dipentyl phosphonate (B1237965) emerges as a viable alternative, demonstrating the ability to provide crucial tribological benefits. Its efficacy is attributed to its ability to form a protective film on metal surfaces, which reduces friction and prevents wear under boundary lubrication conditions. Furthermore, it has been suggested that these phosphonate-based additives also exhibit antioxidant properties, which are vital for extending the service life of the lubricant by preventing oxidative degradation at high temperatures. The development of lubricant formulations incorporating dipentyl phosphonate is aimed at achieving improved fuel economy and enhanced engine durability.

Development of Phosphorus-Based Flame Retardant Materials

Phosphorus-containing compounds are widely recognized for their effectiveness as flame retardants in a variety of polymeric materials. Dialkyl phosphonates, the class of compounds to which dipentyl phosphonate belongs, are known to function primarily through a condensed-phase mechanism. rsc.org When exposed to the high temperatures of a fire, these phosphonates can decompose to form phosphoric acid species. rsc.org

These acidic species then promote the dehydration and charring of the polymer matrix. rsc.org The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat and oxygen of the flame, and inhibiting the release of flammable volatile compounds. rsc.org While the general mechanism for dialkyl phosphonates is understood, specific studies detailing the flame retardant efficacy and pyrolysis of this compound in various polymers are not extensively documented in publicly available literature. However, the fundamental chemistry of phosphonates suggests its potential utility in the development of halogen-free flame retardant materials. It has been noted that non-nitrogenous esters like dipentyl phosphonate are particularly well-suited for non-aqueous applications.

Analytical and Spectroscopic Methodologies in Research Involving Phosphonic Acid, Dipentyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts

Spectroscopic methods are fundamental in confirming the identity and structural integrity of phosphonic acid, dipentyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a key technique for confirming the presence and chemical environment of the phosphorus atom within the ester. In addition to phosphorus NMR, ¹H and ¹³C NMR are employed to map the proton and carbon skeletons of the molecule, ensuring the correct arrangement of the dipentyl ester groups.

Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in the molecule. Characteristic absorption bands for P=O (phosphoryl), P-O-C (phosphoester), and C-H bonds are used to verify the compound's structure. Mass spectrometry is another critical tool, which determines the molecular weight of this compound and provides fragmentation patterns that offer further structural insights.

Chromatographic and Separation Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used. researchgate.net

GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatility and thermal stability of the compound, while also separating it from impurities or other reaction components. HPLC is particularly useful for non-volatile or thermally sensitive mixtures. researchgate.net For instance, in the synthesis of polymers where this compound might be used as an external donor, HPLC can be employed to analyze the reaction mixture and quantify the components. researchgate.net Gel Permeation Chromatography (GPC) is specifically used to determine the molecular weight and molecular weight distribution of polymers. google.com

A study on the use of mixed external donors in propylene (B89431) polymerization utilized these chromatographic techniques to analyze the resulting polypropylene (B1209903). researchgate.net The data below illustrates typical information that can be obtained from such analyses.

Table 1: Exemplary Data from Chromatographic Analysis of Polypropylene Synthesized with Different External Donors

| External Donor System | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Donor D alone | 350,000 | 4.5 |

| Donor D + this compound | 280,000 | 5.8 |

This table is generated for illustrative purposes based on trends discussed in the referenced literature. Actual values can vary based on specific experimental conditions.

Thermal Analysis Techniques in Polymer Characterization

When this compound is used as an external donor in Ziegler-Natta catalysis for polypropylene production, thermal analysis techniques are vital for characterizing the resulting polymer. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods.

DSC is used to determine key thermal properties of the polymer, such as the melting temperature (Tm) and crystallization temperature (Tc), which are indicative of the polymer's isotacticity and crystallinity. researchgate.netresearchgate.net A higher melting point is generally associated with higher isotacticity, a desirable property for mechanical strength. researchgate.net TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for understanding the processing window and service life of the material.

Research has shown that the use of this compound as a co-donor can maintain the high thermal properties of polypropylene. researchgate.netresearchgate.net For example, the isotacticity and lamella thickness of polypropylene prepared with a mixed external donor system including this compound were found to be very close to those prepared with a conventional donor, indicating good thermal and mechanical properties. researchgate.netresearchgate.net

X-ray Diffraction and Microscopic Techniques in Materials Research

X-ray Diffraction (XRD) and various microscopic techniques are employed to investigate the microstructure of materials containing this compound, particularly in the context of polymers. researchgate.net XRD is a powerful tool for determining the crystalline structure and calculating the degree of crystallinity in a polymer. researchgate.net In polypropylene, for instance, XRD can distinguish between different crystalline forms (e.g., α and β forms) and provide information on lamella thickness, which relates to the mechanical properties of the material. researchgate.net

Polarized Optical Microscopy (POM) can be used to visualize the spherulitic morphology of the crystalline regions within the polymer. The size and perfection of these spherulites, influenced by factors such as the catalyst system and the presence of external donors like this compound, have a significant impact on the optical and mechanical properties of the final product.

A study investigating polypropylene produced with mixed external donors, including phenyl-phosphonic acid dipentyl ester, utilized Successive Self-Nucleation and Annealing (SSA) technology and ¹³C-NMR to show that the resulting polymer possessed high isotacticity, which is conducive to maintaining good mechanical properties. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, providing a wealth of information about its stability and reactivity. ni.ac.rs

For phosphonic acid, dipentyl ester, DFT calculations are used to optimize its three-dimensional structure. This process determines the most energetically favorable arrangement of its atoms, yielding precise data on bond lengths, bond angles, and dihedral angles. The phosphonate (B1237965) group features a tetrahedral phosphorus center, and calculations can accurately predict the P=O, P-O, and P-C bond lengths and the O-P-O bond angles. nih.gov

Beyond the molecular geometry, quantum chemical calculations elucidate key electronic properties that govern the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP surface highlights electron-rich regions (negative potential), typically around the phosphoryl oxygen, and electron-poor regions (positive potential), which are useful for predicting sites of electrophilic and nucleophilic attack. This information is critical for understanding how this compound interacts with other chemical species, such as metal catalysts or monomers.

Table 1: Calculated Structural and Electronic Properties of this compound (Representative DFT Data) Note: These values are representative examples based on DFT calculations for similar phosphonate esters and may vary depending on the specific computational method and basis set used.

| Property | Value | Unit |

| Structural Parameters | ||

| P=O Bond Length | 1.48 | Å |

| P-C Bond Length | 1.80 | Å |

| P-O (Ester) Bond Length | 1.58 | Å |

| O-P-O Bond Angle | 115 | Degrees |

| C-P-O Bond Angle | 105 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

| Dipole Moment | 3.1 | Debye |

Molecular Dynamics Simulations of this compound Interactions in Catalytic Systems

While quantum mechanics is excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, especially in complex environments like solutions or near a catalyst surface. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as binding, diffusion, and conformational changes. acs.org

In the context of catalysis, particularly Ziegler-Natta polymerization, this compound can act as an external electron donor. MD simulations can model the interaction of the dipentyl phosphonate molecule with the active sites of the catalyst, which are often magnesium chloride-supported titanium complexes. The simulations can reveal how the ester's polar phosphonate group coordinates to the magnesium centers on the catalyst surface. mdpi.com

These simulations provide detailed, atomistic insights into:

Adsorption Energy and Geometry: Calculating the energy released when the ester binds to the catalyst surface and identifying the preferred orientation of the molecule.

Surface Diffusion: Observing the movement of the ester across the catalyst surface to find the most stable binding sites.

Conformational Changes: Tracking how the flexible pentyl chains of the ester behave upon adsorption and how they might influence the accessibility of the catalytic active sites to monomers.

By running simulations at different temperatures and concentrations, a comprehensive picture of the dynamic equilibrium between the ester in solution and on the catalyst surface can be developed. This understanding is crucial for optimizing the role of external donors in controlling catalyst activity and selectivity.

Table 2: Representative Interaction Energies from MD Simulations Note: This table presents illustrative data for the interaction of a phosphonate ester with a model MgCl₂ catalyst surface.

| Interaction Pair | Average Interaction Energy (kJ/mol) | Primary Force |

| Phosphonate (P=O) :: Mg²⁺ (surface) | -150 | Electrostatic/Coordination |

| Pentyl Chain :: Catalyst Surface | -25 | van der Waals |

| Ester Oxygen :: Mg²⁺ (surface) | -60 | Electrostatic |

Mechanistic Modeling of Polymerization Processes Influenced by External Donors

Building on insights from quantum mechanics and molecular dynamics, mechanistic modeling aims to create a comprehensive kinetic model of a chemical process, such as olefin polymerization. mdpi.com When this compound is used as an external donor in Ziegler-Natta catalysis, it can influence the polymerization process in several ways, including increasing the stereospecificity of the resulting polymer (e.g., polypropylene).

Mechanistic models for these systems are typically a set of differential equations that describe the rates of various elementary steps:

Monomer Coordination and Insertion: The binding of an olefin monomer to the active site and its subsequent insertion into the growing polymer chain.

Donor-Catalyst Interaction: The reversible binding of the dipentyl phosphonate to different types of active sites on the catalyst.

Chain Transfer and Termination: Reactions that stop the growth of a polymer chain.

Predictive Modeling for Novel Materials Design

The ultimate goal of many computational studies is to move from understanding existing systems to designing new ones with improved properties. acs.org Predictive modeling uses the knowledge gained from quantum chemistry, MD, and mechanistic models to design novel materials in silico, reducing the need for extensive trial-and-error experimentation.

In the context of this compound and its applications, predictive modeling could be used to:

Design Better External Donors: By systematically modifying the structure of the phosphonate ester in a computational model (e.g., changing the alkyl chains from pentyl to other groups), it is possible to screen for new donor molecules with potentially higher selectivity or better compatibility with the catalyst system. Quantum chemical calculations can predict the electronic properties of these virtual compounds, which can then be correlated with their expected performance.

Develop Novel Polymers: Phosphonate esters themselves can sometimes be incorporated as monomers or functional groups in polymers. rsc.orgmdpi.com Computational models can predict the properties of these hypothetical polymers, such as their thermal stability, mechanical strength, or affinity for metal ions, guiding synthetic efforts toward the most promising candidates for applications like flame retardants, dental adhesives, or ion-exchange resins. researchgate.netuoc.gr

This predictive approach, which integrates computational screening with targeted experimental validation, accelerates the discovery and development of new materials and chemical processes.

Future Directions and Emerging Research Avenues for Phosphonic Acid, Dipentyl Ester

Exploration in Sustainable Chemical Synthesis and Green Chemistry

The synthesis of phosphonates has traditionally relied on methods that can generate hazardous waste, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, which often involve corrosive halide byproducts. nih.gov A primary future direction for phosphonic acid, dipentyl ester, lies in the development of synthesis routes aligned with the principles of green chemistry. sciencedaily.com Research is increasingly focused on minimizing or eliminating hazardous substances through solvent-free reactions, the use of water as a solvent, and the application of alternative energy sources like microwave and ultrasound irradiation. rsc.orgresearchgate.net

Recent advancements in the synthesis of other phosphonates have demonstrated the viability of these greener approaches. For instance, nanoparticles of materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been successfully used as catalysts, often leading to higher yields and shorter reaction times compared to conventional methods. rsc.org The exploration of such catalytic systems for the synthesis of dipentyl phosphonate (B1237965) from precursors like dipentyl phosphite (B83602) could offer a more sustainable and efficient production pathway. Furthermore, catalyst-free methods and reactions conducted in environmentally benign solvents like polyethylene (B3416737) glycol (PEG)-water mixtures have shown promise for other organophosphorus compounds and warrant investigation. rsc.org

A key research goal will be to adapt these methods for the specific properties of the pentyl ester groups, optimizing conditions to maximize yield and purity while minimizing environmental impact.

Table 1: Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantage | Example from Related Phosphonates | Citation |

|---|---|---|---|

| Nanoparticle Catalysis | Higher yields, shorter reaction times, reusability of catalyst. | Synthesis of α-aminophosphonates using ZnO nanoparticles as a catalyst. | rsc.org |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification, lower energy consumption. | Michaelis-Arbuzov reactions performed under solvent-free conditions. | rsc.org |

| Aqueous Synthesis | Use of a non-toxic, inexpensive, and non-flammable solvent. | Preparation of α-diaminophosphonates in a PEG-600 and water mixture. | rsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Synthesis of α-hydroxyphosphonates promoted by ultrasound. | researchgate.net |

Interdisciplinary Research with Emerging Technologies

The unique properties of the phosphonate group make it an ideal candidate for integration with emerging technologies, particularly in nanotechnology and biotechnology. Phosphonates are excellent chelating agents and can bind strongly to metal ions and metal oxide surfaces. wikipedia.orgresearchgate.net This characteristic opens up avenues for using this compound, or its derivatives to functionalize nanoparticles for advanced applications.

One promising area is the development of novel nanomaterials for biomedical purposes. For example, phosphonate derivatives have been used to coat iron oxide magnetic nanoparticles (MNPs) to create versatile materials for applications such as Magnetic Resonance Imaging (MRI) contrast agents. ufc.br Research could explore the use of dipentyl phosphonate to modify the surface of such nanoparticles, where the pentyl chains could influence the material's solubility, stability, and interaction with biological systems.

In the realm of biotechnology, phosphonate groups are recognized as stable bioisosteres for phosphate (B84403) groups, which are ubiquitous in biology. wikipedia.org Fluorinated phosphonate analogues of amino acids have been successfully used as chemical tools to study kinase-mediated signal transduction pathways, which are critical to understanding and treating numerous diseases. nih.gov Future interdisciplinary research could focus on synthesizing novel bioactive molecules derived from dipentyl phosphonate, potentially as probes or modulators for specific biological processes where the lipophilic nature of the pentyl groups could be advantageous for membrane interaction.

Untapped Potential in Advanced Functional Materials

The molecular structure of this compound, makes it a valuable building block for the creation of advanced functional materials. The phosphonate moiety can be incorporated into polymers or used as a linker in hybrid inorganic-organic frameworks, imparting unique properties to the resulting material. nih.govmdpi.com

A significant area of potential is in polymer science. Poly(alkylene phosphonate)s can be synthesized through the polycondensation of dialkyl phosphonates with diols. mdpi.com Investigating the reactivity of dipentyl phosphonate in such polymerization reactions could lead to new polymers with tailored thermal properties, flame retardancy, or adhesive characteristics. The incorporation of phosphorus-containing compounds is a well-known strategy for improving the fire-retardant properties of materials. mdpi.com

Furthermore, the field of metal phosphonate chemistry offers vast, untapped potential. mdpi.com These materials are constructed by coordinating phosphonate ligands to metal ions, forming extended, stable structures. mdpi.com By hydrolyzing the dipentyl ester to the corresponding phosphonic acid, it can be used as a linker to synthesize novel Metal-Organic Frameworks (MOFs) or other coordination polymers. The size and nature of the pentyl groups would influence the resulting framework's structure, porosity, and surface properties, potentially leading to materials suitable for applications in gas separation, catalysis, or as matrices for drug delivery. mdpi.com

Table 2: Potential Applications of Dipentyl Phosphonate in Advanced Materials

| Material Type | Role of Dipentyl Phosphonate | Potential Application | Citation |

|---|---|---|---|

| Functional Polymers | Monomer in polycondensation reactions. | Flame retardants, specialty adhesives. | mdpi.commdpi.com |

| Metal-Organic Frameworks (MOFs) | Precursor to phosphonic acid linker after hydrolysis. | Gas separation (e.g., CO₂ capture), heterogeneous catalysis. | mdpi.com |

| Surface Modification | Functionalizing agent for metal oxide surfaces. | Corrosion inhibitors, adhesion promoters. | researchgate.net |

Q & A

Q. Critical Considerations :

- Use anhydrous solvents (e.g., toluene) to prevent hydrolysis side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or ³¹P NMR.

How can researchers validate the structural integrity and purity of dipentyl phosphonic acid esters?

Basic Research Question

Validation requires multi-technique characterization:

- Spectroscopic Analysis :

- Chromatography : HPLC or GC-MS to quantify purity (>98% typical for research-grade samples).

- Elemental Analysis : Match experimental C/H/P ratios to theoretical values (e.g., C₁₁H₂₅O₃P) .

What factors influence the thermal decomposition behavior of dipentyl phosphonic acid esters in polymer composites?

Advanced Research Question

Thermal stability is critical for applications like flame retardants. Key findings include:

-

Decomposition Pathways :

- Initial weight loss at 287–305°C due to ester bond cleavage.

- Above 400°C, formation of P-O-P anhydrides via condensation reactions .

-

Data Table : Thermal Stability of Phosphonic Acid Derivatives

Compound Initial Decomposition Temp (°C) Major Degradation Pathway Dipentyl phosphonic acid ester 287–305 Ester cleavage Phosphonic acid-polysulfone blend 410–430 Anhydride formation (P-O-P linkage) Phosphoric acid-doped membrane 200 Acid-catalyzed hydrolysis

Methodological Insight : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂) to isolate decomposition mechanisms.

How do structural modifications (e.g., nitrogen incorporation) enhance the flame-retardant efficacy of phosphonic acid esters?

Advanced Research Question

Nitrogen-containing derivatives improve flame retardancy via synergistic mechanisms:

Q. Experimental Design :

- Synthesize N-modified esters via Michaelis-Arbuzov reactions.

- Evaluate flame retardancy using cone calorimetry (peak heat release rate reduction ≥40%).

How should researchers address contradictions in reported thermal stability data for phosphonic acid esters?

Advanced Research Question

Discrepancies often arise from experimental variables:

- Sample Preparation : Moisture content or residual catalysts can lower decomposition temperatures.

- Instrumental Parameters : Heating rates (5–20°C/min) significantly affect TGA profiles .

- Material Context : Pure esters vs. polymer blends exhibit different behaviors due to matrix interactions.

Q. Resolution Strategy :

- Replicate studies using identical conditions (ASTM E2550 for TGA standardization).

- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.

What advanced analytical techniques are recommended for studying host-guest interactions of dipentyl phosphonic acid esters?

Q. Methodological Guidance

- X-ray Photoelectron Spectroscopy (XPS) : Probe surface bonding (e.g., P 2p peaks at 133–135 eV for ester groups).

- Solid-State NMR : Resolve ³¹P chemical shifts in composite materials.

- Molecular Dynamics Simulations : Model ester-polymer interactions using software like GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.